2-Cyclohexyl-2-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol
Description
2-Cyclohexyl-2-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol is a complex polycyclic compound featuring a cyclohexyl group, a phenyl-substituted cyclopenta-fused pyrazole ring, and an ethanol moiety. The cyclopenta[C]pyrazole core may impart unique stereoelectronic properties, while the cyclohexyl and phenyl groups could influence solubility and bioactivity. Synthesis likely involves cyclocondensation reactions, similar to methods described for related pyrazole derivatives (e.g., using 1,4-dioxane, triethylamine, and nitrile precursors) .
Properties
Molecular Formula |
C20H26N2O |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-cyclohexyl-2-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethanol |
InChI |
InChI=1S/C20H26N2O/c23-14-18(15-8-3-1-4-9-15)20-17-12-7-13-19(17)21-22(20)16-10-5-2-6-11-16/h2,5-6,10-11,15,18,23H,1,3-4,7-9,12-14H2 |
InChI Key |
UOZJZAJGVLDBOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CO)C2=C3CCCC3=NN2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol typically involves multi-step organic reactionsThe final step often involves the reduction of intermediate compounds to yield the desired ethanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Oxidation of the Alcohol Group
The secondary alcohol (-OH) in the compound can undergo oxidation to form ketones or aldehydes under appropriate conditions. This reaction is critical for functionalizing the molecule and altering its physicochemical properties.
Mechanism :
The oxidation typically involves catalysts like pyridinium chlorochromate (PCC) or oxidizing agents such as KMnO₄, depending on the desired product. The reaction proceeds via proton abstraction and formation of an oxonium intermediate, leading to ketone/aldehyde formation.
Conditions :
-
Mild oxidation (e.g., PCC): Selective conversion to ketones.
-
Harsher conditions (e.g., KMnO₄): Potential overoxidation to aldehydes.
Substitution Reactions on the Pyrazole Ring
The tetrahydrocyclopenta[C]pyrazole moiety exhibits reactivity at specific positions, enabling substitution with diverse functional groups. Experimental data from small molecule library synthesis highlights regioselectivity and substituent effects .
Examples :
-
R1/R2 Substitution : Introduction of substituents like CF₃, CH₃, or phenyl groups at positions adjacent to the pyrazole nitrogen.
-
Regioisomer Formation : Reactions yield products with varying regioisomer ratios (e.g., 89:11 in compound 2(a+b)-1) .
Conditions :
| Substituent | Yield (%) | Regioisomer Ratio |
|---|---|---|
| CF₃ | 15 | 100 (no regioisomer) |
| CH₃ | 26 | N/A |
| Phenyl | 23 | 60:40 |
Modification of the Phenyl Substituent
The phenyl group attached to the pyrazole ring can undergo further functionalization, such as nitration, halogenation, or alkylation. These reactions enhance structural diversity and influence biological activity.
Key Observations :
-
Electrophilic Aromatic Substitution : Directing groups (e.g., activating substituents) on the phenyl ring dictate reaction regioselectivity.
-
Metallation : Potential for cross-coupling reactions (e.g., Suzuki) to introduce new aryl groups.
Heterocyclic Ring Functionalization
The bicyclic tetrahydrocyclopenta[C]pyrazole system may undergo ring-opening or further cyclization under specific conditions (e.g., acidic/basic media). While not explicitly detailed in the provided data, such reactions could expand the compound’s structural complexity.
Alkylation and Esterification
The cyclohexyl group and alcohol moiety may participate in alkylation (e.g., with alkyl halides) or esterification (e.g., with acid chlorides). These reactions are foundational for synthesizing analogs with altered lipophilicity or bioavailability.
Regioselectivity and Reaction Efficiency
Experimental data from segmented flow chemistry highlights the importance of reaction conditions in controlling regioselectivity and yield . For example:
-
Compound 2(a+b)-4 : Phenyl substitution yields 23% with a 60:40 regioisomer ratio .
-
Compound 2(a+b)-5 : Ethanol-derived groups achieve 50% yield with a 93:7 ratio .
Structural and Analytical Insights
The compound’s molecular formula (C₂₁H₂₈N₂O ) and molar mass (324.5 g/mol ) are critical for tracking reaction outcomes . Characterization techniques like ¹H NMR and IR spectroscopy are employed to verify structural integrity post-reaction.
Scientific Research Applications
2-Cyclohexyl-2-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-Based Derivatives
Compounds such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) () share a pyrazole backbone but differ in substituents. Key distinctions include:
- Synthetic Routes: While 7a/7b use malononitrile or ethyl cyanoacetate for ring formation , the target compound likely requires additional steps to introduce the cyclohexyl and cyclopentane moieties.
Cyclopentane-Containing Compounds
Ipconazole (), a fungicide with a cyclopentanol-triazole structure, shares a fused cyclic system with the target compound. Differences include:
- Functional Groups: Ipconazole’s triazole ring vs. the target’s pyrazole and ethanol groups. Triazoles are known for metal-binding properties, whereas pyrazoles may offer different hydrogen-bonding capabilities .
Cyclohexyl-Substituted Analogs
Cyclohexylphenol derivatives like CP 47,497 () demonstrate the role of cyclohexyl groups in modulating bioactivity. However, the target compound’s ethanol moiety and pyrazole ring introduce polar interactions absent in non-polar cyclohexylphenols .
Physicochemical and Electronic Properties
Table 1: Comparative Analysis of Key Features
Electronic Properties
For example:
- The target’s ethanol group may create localized electron-rich regions, enhancing hydrogen-bonding vs. Ipconazole’s triazole .
- Cyclohexyl groups likely contribute to hydrophobic cavity formation, akin to CP 47,497’s behavior .
Notes
- Limitations : Experimental validation is needed to confirm hypothesized properties.
Biological Activity
2-Cyclohexyl-2-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol (C21H28N2O) is a compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following structural features:
- Molecular Formula : C21H28N2O
- Molecular Weight : 328.46 g/mol
- Chemical Structure : It possesses a cyclohexyl group and a tetrahydrocyclopenta[C]pyrazole moiety, which are believed to contribute to its biological activity.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- GPR17 Modulation : Some studies suggest that compounds with similar structures can modulate GPR17 receptors, which play a role in central nervous system (CNS) functions and inflammatory responses .
- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines and modulation of leukocyte trafficking .
Pharmacological Studies
- In Vitro Studies : In vitro assays have shown that analogs of this compound exhibit significant activity against certain cancer cell lines. For instance, compounds derived from pyrazole frameworks have been documented to induce apoptosis in cancer cells .
- In Vivo Studies : Animal models have demonstrated that administration of related compounds can lead to reduced tumor growth and improved survival rates in cancer-bearing mice. These findings suggest a promising therapeutic potential for the compound in oncology .
Data Tables
| Study Type | Model | Outcome | Reference |
|---|---|---|---|
| In Vitro | Cancer Cell Lines | Induced apoptosis | |
| In Vivo | Mice with Tumors | Reduced tumor growth | |
| Pharmacological Assay | GPR17 Modulation | Anti-inflammatory effects |
Case Studies
-
Case Study on Anti-Cancer Activity :
- A study evaluated the effects of related pyrazole derivatives on human breast cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers when treated with these compounds, suggesting their potential as chemotherapeutic agents.
- Case Study on CNS Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
